

Application Notes and Protocols for ALLN-346 Administration in Animal Models

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Compound of Interest		
Compound Name:	FAUC 346	
Cat. No.:	B3182321	Get Quote

These comprehensive application notes provide detailed protocols for the administration of ALLN-346 in preclinical animal models, designed for researchers, scientists, and drug development professionals. The document outlines the methodologies for evaluating the efficacy of ALLN-346 in reducing hyperuricemia, with a focus on urate oxidase-deficient animal models.

Introduction

ALLN-346 is an orally administered, engineered uricase (urate oxidase) developed for the treatment of hyperuricemia, particularly in patients with gout and chronic kidney disease (CKD). [1][2] Its mechanism of action involves the degradation of uric acid within the gastrointestinal (GI) tract, thereby reducing the systemic urate burden.[2][3][4] Preclinical studies in animal models are crucial for evaluating the pharmacodynamics and efficacy of ALLN-346. This document details the administration protocols used in key animal studies.

Quantitative Data Summary

The efficacy of ALLN-346 has been demonstrated in urate oxidase knockout (URKO) mice, a model that recapitulates severe hyperuricemia and associated nephropathy. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of ALLN-346 in Urate Oxidase-Deficient Mice (7-Day Study)



Treatme nt Group	N	Pre- treatme nt Plasma Urate (mg/dL)	Post- treatme nt Plasma Urate (mg/dL)	% Reducti on in Plasma Urate	Pre- treatme nt Urine Urate (mg/24h	Post- treatme nt Urine Urate (mg/24h	% Reducti on in Urine Urate
ALLN- 346 (150 mg/day mixed with food)	8	14.5 ± 0.9	8.1 ± 0.5	44%	4.7 ± 0.6	0.7 ± 0.1	86%
Allopurin ol (50 mg/L in drinking water)	8	13.2 ± 2.6	6.5 ± 1.1	51%	4.9 ± 0.4	3.2 ± 0.3	34%
Allopurin ol (150 mg/L in drinking water)	9	13.8 ± 1.7	4.3 ± 0.6	69%	6.4 ± 0.7	2.2 ± 0.3	66%

Data are presented as mean ± SEM.

Table 2: Short-Term vs. Long-Term Effects of ALLN-346 in URKO Mice

Study Duration	Administration Condition	% Reduction in Hyperuricemia
7 Days	Given with food over 24 hours	44%
19 Days	Given with food for up to 6 hours	28%



This table illustrates the impact of treatment duration and feeding conditions on the efficacy of ALLN-346.

Experimental Protocols

Protocol 1: Oral Administration of ALLN-346 in Urate Oxidase-Deficient Mice

This protocol describes the oral administration of ALLN-346 mixed with food to URKO mice, a model of severe hyperuricemia and hyperuricosuria.

- 1. Animal Model:
- · Species: Mus musculus
- Strain: Urate oxidase knockout (URKO) mice (e.g., B6;129S7-Uoxtm1Bay/J).
- Characteristics: These mice lack the uricase enzyme, leading to severe hyperuricemia, hyperuricosuria, and consequent uric acid crystalline obstructive nephropathy.
- Housing: Animals should be housed in metabolic cages to allow for 24-hour urine collection.
- 2. Materials:
- ALLN-346 (powdered form)
- Standard rodent chow
- Precision balance
- Mortar and pestle or a blender for mixing
- Metabolic cages
- 3. Dosing and Administration:
- Dosage: 150 mg/day of ALLN-346 per mouse.
- Preparation of Medicated Feed:



- Calculate the total amount of food consumed by the mice per day (g/mouse/day). This should be determined during an acclimatization period.
- Calculate the amount of ALLN-346 required for the number of mice and the duration of the study.
- Thoroughly mix the calculated amount of powdered ALLN-346 with the powdered or crushed standard rodent chow to ensure a homogenous mixture. A binder such as corn starch and water can be used to re-formulate pellets if necessary.

Administration:

- Provide the medicated feed to the treatment group of mice.
- For studies investigating the effect of administration timing, the medicated feed can be provided for a limited period (e.g., 6 hours) or continuously over 24 hours.
- The control group should receive the same chow without ALLN-346. A separate control group receiving allopurinol in drinking water (e.g., 50 mg/L or 150 mg/L) can be included for comparison.

4. Sample Collection and Analysis:

- Urine Collection: Collect 24-hour urine samples from the metabolic cages at baseline (pretreatment) and at the end of the treatment period.
- Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the end of the study) at baseline and at the end of the treatment period to measure plasma urate levels.
- Urate Analysis: Analyze the uric acid concentration in plasma and urine samples using a validated method (e.g., Cormay Liquick Cor-UA 30 plus).

Protocol 2: Enteral Administration of ALLN-346 in a Pig Model of Hyperuricemia

This protocol outlines the enteral administration of ALLN-346 in a juvenile pig model with induced hyperuricemia.



1. Animal Model:

- Species:Sus scrofa domesticus (Juvenile pigs)
- Characteristics: Pigs with normal kidney function, fitted with jugular vein catheters for uric acid infusion and blood collection, and a duodenal port for ALLN-346 administration.
- Induction of Hyperuricemia: A continuous intravenous infusion of uric acid (e.g., 10 mg/kg) is administered to induce hyperuricemia.
- 2. Materials:
- ALLN-346
- Saline solution
- Infusion pump
- Syringes
- 3. Dosing and Administration:
- Formulation: Suspend ALLN-346 in saline.
- Administration Route: Administer as a bolus directly into the duodenum via the duodenal port.
- Dosing Regimen: After inducing hyperuricemia (e.g., 2 hours post-initiation of uric acid infusion), administer ALLN-346 hourly as a bolus suspension (e.g., 6 doses of 10,560 units).
- 4. Sample Collection and Analysis:
- Blood Collection: Collect blood samples from the jugular vein catheter at baseline and at regular intervals (e.g., hourly) during the experiment.
- Urine Collection: Collect urine for uric acid analysis.

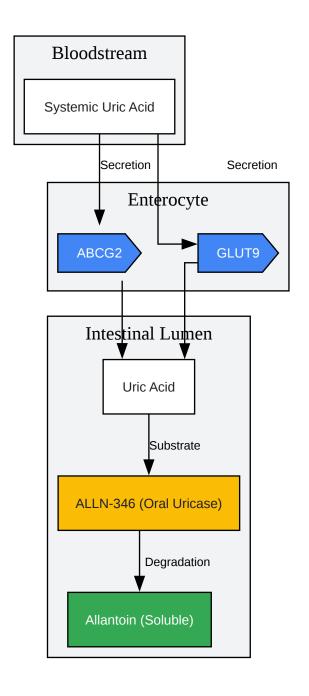


 Plasma Urate Analysis: Measure plasma urate concentrations to determine the effect of ALLN-346 on reducing induced hyperuricemia.

Visualizations

Mechanism of Action and Experimental Workflow

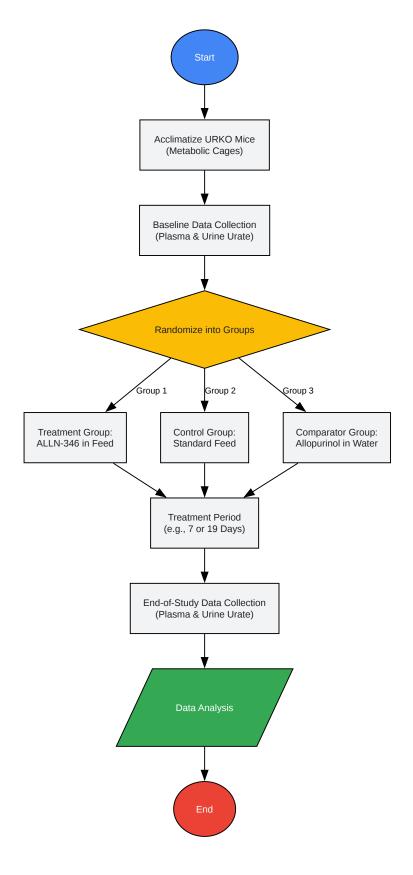
The following diagrams illustrate the mechanism of action of ALLN-346 and a typical experimental workflow for its evaluation in an animal model.





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Caption: Mechanism of action of ALLN-346 in the intestine.





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